Dixylyl disulphide

描述

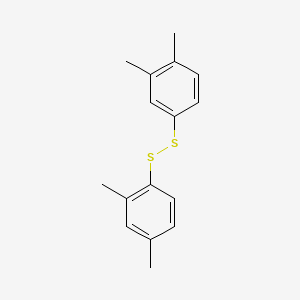

Structure

3D Structure

属性

IUPAC Name |

1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYHJOQRKNEXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065561 | |

| Record name | Disulfide, bis(2,4-dimethylphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-83-6 | |

| Record name | Bis(2,4-dimethylphenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13616-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-xylyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(2,4-dimethylphenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(2,4-dimethylphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(2,4-xylyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-XYLYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534Y509F25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dixylyl Disulfide: CAS Numbers, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, an organosulfur compound, exists as various isomers depending on the substitution pattern of the methyl groups on the phenyl rings. These compounds are of interest in organic synthesis and are notably identified as process-related impurities in the manufacturing of the antidepressant drug Vortioxetine (B1682262).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for dixylyl disulfide isomers, with a focus on providing practical information for researchers and professionals in drug development.

Chemical Identification and Physical Properties

Dixylyl disulfide is characterized by the molecular formula C₁₆H₁₈S₂ and a molecular weight of approximately 274.45 g/mol .[3][4] The properties of the most common isomers are summarized below.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| bis(2,4-Dimethylphenyl) disulfide | 13616-83-6 | C₁₆H₁₈S₂ | 274.44 | - | 365.1 at 760 mmHg | 265 | 1.13 |

| bis(2,5-Dimethylphenyl) disulfide | 3808-86-4 | C₁₆H₁₈S₂ | 274.45 | - | 364 at 760 mmHg | 51-53 | 1.13 |

| bis(3,5-Dimethylphenyl) disulfide | 65151-60-2 | C₁₆H₁₈S₂ | 274.45 | Yellow solid or oil | 385.7 at 760 mmHg (Predicted) | - | 1.13 (Predicted) |

| bis(2,3-Dimethylphenyl) disulfide | 55990-91-5 | C₁₆H₁₈S₂ | 274.45 | - | - | - | - |

| Dixylyl disulfide (isomer mixture) | 27080-90-6 | C₁₆H₁₈S₂ | 274.44 | - | 365.1 at 760 mmHg | - | 1.13 |

Note: Some physical properties are predicted and may vary.[3][4][5][6][][8][9][10][11]

Synthesis of Dixylyl Disulfide

The synthesis of dixylyl disulfides, as with other diaryl disulfides, can be achieved through the oxidation of the corresponding xylenethiols. Several general methods for the synthesis of disulfides from thiols have been reported and can be adapted for dixylyl disulfide preparation.

General Experimental Protocol: Oxidation of Xylenethiol

This protocol describes a general method for the synthesis of diaryl disulfides which can be applied to the synthesis of dixylyl disulfide isomers from their corresponding xylenethiol precursors.

Materials:

-

Appropriate xylenethiol isomer (e.g., 2,4-dimethylthiophenol)

-

Oxidizing agent (e.g., iodine, hydrogen peroxide, or air)

-

Solvent (e.g., ethanol, chloroform, or dimethylformamide)

-

Base (optional, e.g., triethylamine)

-

Sodium thiosulfate (B1220275) solution (for quenching iodine)

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the xylenethiol (1.0 equivalent) in a suitable solvent in a round-bottom flask.

-

Oxidation:

-

Using Iodine: Add a solution of iodine (0.5 equivalents) in the same solvent dropwise to the stirred thiol solution at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.

-

Using Hydrogen Peroxide: Add hydrogen peroxide (1.1 equivalents) dropwise to the thiol solution. The reaction may be exothermic and require cooling.

-

Using Air: In the presence of a base like triethylamine (B128534) in a solvent such as DMF, the thiol can be oxidized by bubbling air through the reaction mixture. This method is considered environmentally friendly.[12]

-

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Work-up:

-

If iodine was used, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

-

Purification: Remove the solvent under reduced pressure to obtain the crude dixylyl disulfide. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[13][14]

Below is a diagram illustrating the general workflow for the synthesis of diaryl disulfides.

Analytical Methodologies

The analysis of dixylyl disulfide is particularly relevant in the context of quality control for the active pharmaceutical ingredient (API) Vortioxetine, where it is a known impurity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the analysis of Vortioxetine and its related substances, which can be adapted to specifically quantify dixylyl disulfide.

Illustrative HPLC Parameters:

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with pH adjustment) is typically used in a gradient or isocratic elution mode.[15][17]

-

Detection: UV detection at a wavelength of around 228 nm is suitable for the analysis of Vortioxetine and its impurities, including dixylyl disulfide.[16]

-

Column Temperature: Maintaining a constant column temperature, for example, at 25 °C, is crucial for reproducible results.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[16]

Sample Preparation:

A stock solution of the sample (e.g., Vortioxetine API) is prepared in a suitable solvent like methanol. This stock solution is then diluted to an appropriate concentration for HPLC analysis.

The following diagram outlines the typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of volatile and semi-volatile compounds like dixylyl disulfide.

Illustrative GC-MS Parameters:

-

Column: A capillary column such as a DB-5MS is suitable for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection Mode: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. For example, the oven temperature can be held at an initial temperature and then ramped up to a final temperature.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[18][19]

Toxicological Properties

There is limited publicly available information specifically on the toxicological properties, including LD50 values, of dixylyl disulfide isomers. However, safety data sheets for related compounds and general knowledge of aromatic disulfides suggest that they should be handled with care. For instance, the safety data sheet for diphenyl disulfide indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. The GHS classification for bis(4-methylphenyl) disulfide includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[20]

Given the lack of specific data for dixylyl disulfide, it is prudent to treat it as a potentially hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of dixylyl disulfide isomers. Research on the biological effects of disulfide-containing compounds is an active area. For example, diallyl disulfide, a component of garlic, has been shown to possess various biological activities, including anti-inflammatory and antioxidant effects.[6][21][22] However, these findings cannot be directly extrapolated to dixylyl disulfide. The primary significance of dixylyl disulfide in the context of drug development currently lies in its role as a process impurity that needs to be monitored and controlled.

Conclusion

This technical guide provides a summary of the available information on dixylyl disulfide, focusing on its chemical and physical properties, synthesis, and analytical methods. While detailed toxicological and biological activity data for dixylyl disulfide isomers are currently scarce, the provided information on its synthesis and analysis will be valuable for researchers and professionals involved in the quality control of pharmaceuticals where it may be present as an impurity. Further research is needed to fully characterize the toxicological profile and potential biological effects of these compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DISULFIDE, BIS(2,4-DIMETHYLPHENYL) | 13616-83-6 [m.chemicalbook.com]

- 3. Disulfide, bis(2,5-dimethylphenyl)|lookchem [lookchem.com]

- 4. Disulfide, bis(3,5-dimethylphenyl) | C16H18S2 | CID 103279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 27080-90-6 CAS MSDS (DIXYLYL DISULPHIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fluorochem.cnreagent.com [fluorochem.cnreagent.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. 13616-83-6 Bis(2,4-dimethylphenyl) disulfide, CasNo.13616-83-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Toxicological evaluation of subchronic exposure to diphenyl diselenide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

"synthesis and characterization of dixylyl disulphide"

An In-depth Technical Guide to the Synthesis and Characterization of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, also known as bis(dimethylphenyl) disulfide, is an organosulfur compound with the general formula (CH₃)₂C₆H₃S-SC₆H₃(CH₃)₂. The term encompasses several positional isomers depending on the location of the two methyl groups on each phenyl ring. The most commonly referenced isomer in the context of pharmaceutical development is bis(2,4-dimethylphenyl) disulfide , which is a known process impurity in the synthesis of the antidepressant drug Vortioxetine.[1] A thorough understanding of its synthesis and characterization is crucial for impurity profiling, reference standard preparation, and overall quality control in drug manufacturing.

This technical guide provides a detailed overview of the synthesis and analytical characterization of bis(2,4-dimethylphenyl) disulfide, offering comprehensive experimental protocols and expected analytical data to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of bis(2,4-dimethylphenyl) disulfide are summarized in the table below.

| Property | Value |

| CAS Number | 13616-83-6 |

| Molecular Formula | C₁₆H₁₈S₂ |

| Molecular Weight | 274.44 g/mol |

| IUPAC Name | 1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |

| Appearance | Expected to be a white to off-white solid |

| SMILES | CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C |

| InChI | InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |

Synthesis of Bis(2,4-dimethylphenyl) Disulfide

The synthesis of symmetrical diaryl disulfides is most commonly achieved through the oxidative coupling of the corresponding thiols. Alternative methods include the reaction of an activated aromatic compound with a sulfur-transfer reagent. Below are two detailed protocols for the preparation of bis(2,4-dimethylphenyl) disulfide.

Method 1: Oxidative Coupling of 2,4-Dimethylthiophenol with Hydrogen Peroxide

This method is a common, mild, and efficient way to synthesize diaryl disulfides.[2] It involves the oxidation of the thiol precursor in a suitable solvent.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,4-dimethylthiophenol (10.0 g, 72.3 mmol) in 100 mL of 2,2,2-trifluoroethanol.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Addition of Oxidant: Add 30% aqueous hydrogen peroxide (8.2 mL, ~80 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Workup: Upon completion, add 100 mL of deionized water to the reaction mixture. The product, being insoluble in the aqueous mixture, will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 50 mL). Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol (B145695) or isopropanol (B130326), to yield pure bis(2,4-dimethylphenyl) disulfide.

Synthesis Workflow: Oxidative Coupling

Caption: Oxidative coupling of 2,4-dimethylthiophenol.

Method 2: Reaction of 1,3-Xylene with Sulfur Monochloride

This method allows for the direct synthesis from a readily available hydrocarbon precursor, 1,3-xylene (m-xylene), using a sulfur transfer agent in the presence of a Lewis acid catalyst. This protocol is adapted from a procedure for structurally similar bulky diaryl disulfides.[3]

Experimental Protocol:

-

Reaction Setup: Equip a dry 500 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a scrubber (e.g., containing aqueous sodium hydroxide) to neutralize the evolving HCl gas.

-

Charging Reactants: Charge the flask with 1,3-xylene (m-xylene) (24.0 g, 226 mmol) and 150 mL of a suitable inert solvent such as glacial acetic acid.

-

Addition of Sulfur Reagent: Under a nitrogen atmosphere, add sulfur monochloride (S₂Cl₂) (13.5 g, 100 mmol) to the stirred solution.

-

Catalyst Addition: Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2.7 g, 20 mmol), portion-wise to the mixture. The reaction is exothermic, and HCl gas will evolve.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS. Typically, the reaction is stirred for 4-6 hours.

-

Quenching: Slowly and carefully pour the reaction mixture into 400 mL of an ice-water mixture with vigorous stirring to quench the reaction and decompose the catalyst.

-

Isolation and Purification: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Dry the solid product. Further purification can be achieved by recrystallization from a solvent like isopropanol to afford pure bis(2,4-dimethylphenyl) disulfide.

Synthesis Workflow: Electrophilic Sulfuration

Caption: Synthesis via electrophilic sulfuration of m-xylene.

Characterization of Bis(2,4-dimethylphenyl) Disulfide

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Due to the symmetry of the bis(2,4-dimethylphenyl) disulfide molecule, a relatively simple spectrum is expected. The data presented here are predicted based on the structure and comparison with closely related, structurally similar analogs.[3][4]

Expected NMR Data (in CDCl₃)

| Technique | Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 7.35 | d | Aromatic H (position 6) |

| ~ 7.00 | d | Aromatic H (position 5) | |

| ~ 6.95 | s | Aromatic H (position 3) | |

| ~ 2.30 | s | Methyl Protons (-CH₃ at position 4) | |

| ~ 2.25 | s | Methyl Protons (-CH₃ at position 2) | |

| ¹³C NMR | ~ 140.0 | s | Aromatic C (quaternary, C-S) |

| ~ 138.5 | s | Aromatic C (quaternary, C-CH₃ at position 4) | |

| ~ 136.0 | s | Aromatic C (quaternary, C-CH₃ at position 2) | |

| ~ 131.5 | d | Aromatic C (CH at position 6) | |

| ~ 127.5 | d | Aromatic C (CH at position 5) | |

| ~ 125.0 | d | Aromatic C (CH at position 3) | |

| ~ 21.0 | q | Methyl C (-CH₃ at position 4) | |

| ~ 20.0 | q | Methyl C (-CH₃ at position 2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2980-2850 | C-H stretch (aliphatic, -CH₃) | Medium |

| 1600, 1480, 1450 | C=C stretch (aromatic ring) | Strong |

| 880-800 | C-H bend (aromatic, substituted) | Strong |

| 550-450 | S-S stretch (disulfide) | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure.

Expected Mass Spectrometry Data

| Technique | m/z Value | Assignment |

| EI-MS | 274 | [M]⁺ (Molecular Ion) |

| 137 | [M/2]⁺ or [C₈H₉S]⁺ (cleavage of the S-S bond) | |

| 105 | [C₈H₉]⁺ (loss of sulfur from the half-fragment) |

General Characterization Workflow

Caption: General workflow for purification and characterization.

Conclusion

This technical guide outlines robust and adaptable methods for the synthesis of bis(2,4-dimethylphenyl) disulfide and provides a comprehensive set of expected analytical data for its characterization. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers in pharmaceutical development and quality control, enabling the reliable preparation and identification of this important compound. The provided workflows and data tables facilitate a structured approach to both the synthesis and the analytical validation required in a regulated scientific environment.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, systematically known as bis(dimethylphenyl) disulfide, is an organosulfur compound with the chemical formula C₁₆H₁₈S₂. The precise properties of dixylyl disulfide can vary depending on the specific isomeric form, which is determined by the positions of the two methyl groups on each phenyl ring. This guide focuses primarily on the most commonly cited isomer, bis(2,4-dimethylphenyl) disulfide, while also providing information on other isomers where available. Dixylyl disulfide serves as a key intermediate in various chemical syntheses and is noted as an impurity in the manufacturing of certain pharmaceuticals, such as vortioxetine.[1] Understanding its physical and chemical properties is crucial for its effective use and for quality control in drug development. While direct biological studies on dixylyl disulfide are limited, the broader class of organic disulfides has garnered significant interest for a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3][4][5][6]

Physical Properties

The physical characteristics of dixylyl disulfide are essential for its handling, purification, and application in various experimental and industrial settings. The data presented here is a summary of available information for different isomers.

Table 1: Physical Properties of Dixylyl Disulfide Isomers

| Property | bis(2,4-dimethylphenyl) disulfide | bis(3,5-dimethylphenyl) disulfide | Isomer Mixture |

| Molecular Formula | C₁₆H₁₈S₂ | C₁₆H₁₈S₂ | C₁₆H₁₈S₂ |

| Molecular Weight | 274.44 g/mol | 274.44 g/mol | 274.44 g/mol |

| Appearance | Yellow oil or Light yellow solid | White solid | - |

| Melting Point | 265 °C | - | - |

| Boiling Point | 170-172 °C at 3.5 Torr; 365.1 °C at 760 mmHg | - | 365.1 °C at 760 mmHg |

| Density | 1.13 g/cm³ | - | 1.1 g/cm³ |

| Flash Point | 174.6 °C | - | 174.6 °C |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate | - | - |

| CAS Number | 13616-83-6 | 65151-60-2 | 27080-90-6 |

Chemical Properties and Reactivity

The chemical behavior of dixylyl disulfide is primarily dictated by the disulfide bond (-S-S-), which can undergo cleavage through reduction or oxidation.

Reduction: The disulfide bond can be readily reduced to the corresponding thiols (xylenethiols) using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This reaction is fundamental to the chemistry of disulfides and is often employed in analytical procedures.

Oxidation: Oxidation of the disulfide bond can lead to the formation of thiosulfinates and ultimately to sulfonic acids, depending on the strength of the oxidizing agent.

Thiol-Disulfide Exchange: Dixylyl disulfide can participate in thiol-disulfide exchange reactions, which are crucial in various biological processes and have applications in dynamic covalent chemistry.

While specific reactivity studies on dixylyl disulfide are not extensively documented, its behavior is expected to be analogous to other diaryl disulfides.

Experimental Protocols

Synthesis of bis(2,4-dimethylphenyl) disulfide

A general method for the synthesis of symmetrical diaryl disulfides involves the oxidation of the corresponding thiol.[7]

Materials:

-

2,4-Dimethylthiophenol

-

Hydrogen peroxide solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,4-dimethylthiophenol in ethyl acetate.

-

Slowly add hydrogen peroxide solution dropwise to the stirred solution at room temperature.

-

Continue stirring for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude bis(2,4-dimethylphenyl) disulfide.

-

Purify the product by column chromatography on silica (B1680970) gel.[8]

Synthesis workflow for bis(2,4-dimethylphenyl) disulfide.

Determination of Physical Properties

Melting Point: The melting point of solid samples can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Boiling Point: For high-boiling liquids like dixylyl disulfide, the boiling point can be determined by distillation or using a micro-boiling point method with a Thiele tube.[9][10][11] The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Density: The density of solid dixylyl disulfide isomers can be determined by the water displacement method. The volume of a known mass of the solid is measured by the volume of water it displaces in a graduated cylinder. The density is then calculated as mass/volume.[12][13][14]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of dixylyl disulfide isomers.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]

-

¹H NMR: The spectrum will show signals in the aromatic region (around 7.0-7.5 ppm) and the methyl region (around 2.3-2.5 ppm). The integration of these signals corresponds to the number of protons.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for the aromatic and methyl carbons.

Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule.

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk. For an oily sample, a thin film can be prepared between two KBr plates.[13][15][16]

-

Analysis: The spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, C=C stretching of the aromatic rings, and potentially a weak S-S stretching band.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of dixylyl disulfide (m/z = 274.44). Fragmentation patterns can provide further structural information.[17][18][19][20]

General analytical workflow for dixylyl disulfide.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of dixylyl disulfide are currently lacking in the scientific literature. However, numerous studies on other organosulfur compounds, particularly diallyl disulfide from garlic and other aromatic disulfides, have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][5][6][21][22][23][24][25][26] These findings suggest potential avenues for future research into the biological role of dixylyl disulfide.

For instance, diallyl disulfide has been shown to exert its effects through various signaling pathways, including the NF-κB and MAPK/ERK pathways, which are critical in inflammation and cancer.[22][23] It is plausible that dixylyl disulfide, as an aromatic disulfide, could also modulate these or similar pathways.

Hypothetical Signaling Pathway for Investigation

Based on the known activities of related compounds, a hypothetical signaling pathway that could be investigated for dixylyl disulfide's potential anti-inflammatory effects is presented below. This diagram illustrates a possible mechanism where dixylyl disulfide could inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

Hypothetical anti-inflammatory signaling pathway for dixylyl disulfide.

Conclusion and Future Directions

This technical guide provides a consolidated overview of the known physical and chemical properties of dixylyl disulfide, with a focus on the bis(2,4-dimethylphenyl) isomer. While data on its fundamental properties are available, there is a clear need for more detailed experimental studies to fully characterize this compound. Furthermore, the biological activities of dixylyl disulfide remain largely unexplored. Given the significant therapeutic potential of other organosulfur compounds, future research should be directed towards investigating the cytotoxic, anti-inflammatory, and other biological effects of dixylyl disulfide and its isomers. Elucidating the mechanisms of action and potential signaling pathways involved will be crucial for any future drug development applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Growth inhibitory effects of diallyl disulfide on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Disulfide cytotoxicity under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Methods of measuring protein disulfide isomerase activity: a critical overview [frontiersin.org]

- 11. photometrics.net [photometrics.net]

- 12. benchchem.com [benchchem.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Assays of Thiol Isomerase Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. researchgate.net [researchgate.net]

- 18. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 22. Toxigenomic Evaluation of Diallyl Disulfide Effects and Its Association with the Chemotherapeutic Agent 5-Fluorouracil in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. mdpi.com [mdpi.com]

- 25. Anti-inflammatory activity of sulfur-containing compounds from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of dixylyl disulfide. It includes detailed experimental protocols for its synthesis and a summary of its spectroscopic data, presented for professionals in research and development.

Molecular Structure and Formula

Dixylyl disulfide is an organosulfur compound characterized by a disulfide bond linking two xylyl (dimethylphenyl) groups. Its general chemical formula is C₁₆H₁₈S₂.[1] The molecular weight is approximately 274.44 g/mol .[1] The structural formula can vary depending on the isomeric placement of the two methyl groups on each phenyl ring. Common isomers include di-o-xylyl, di-m-xylyl, and di-p-xylyl disulfide. This guide will focus on the well-characterized bis(2,4-dimethylphenyl) disulfide isomer.

The IUPAC name for this specific isomer is 1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene.[2]

Molecular Structure of Bis(2,4-dimethylphenyl) Disulfide:

Caption: General molecular structure of bis(2,4-dimethylphenyl) disulfide.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for bis(2,4-dimethylphenyl) disulfide.

| Property | Value |

| Molecular Formula | C₁₆H₁₈S₂ |

| Molecular Weight | 274.44 g/mol [1] |

| CAS Number | 13616-83-6[2] |

| Melting Point | 265 °C[3] |

| Boiling Point | 365.1 °C at 760 mmHg[3] |

| Density | 1.13 g/cm³[3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (d, J = 7.9 Hz, 2H), 7.07 (s, 2H), 7.01 (d, J = 7.5 Hz, 2H), 2.45 (s, 6H), 2.37 (s, 6H)[4] |

| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons and two distinct methyl groups. For a similar compound, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, the aromatic carbons appear at δ 152.7, 143.1, 131.9, 125.3 ppm, and the methyl carbons at δ 22.0 ppm.[5] |

| FTIR | The S-S stretching vibration is expected to be weak and appear in the range of 540-480 cm⁻¹.[6] Aromatic C-H stretching is anticipated between 3100-3000 cm⁻¹, and C=C stretching from 1600-1450 cm⁻¹.[6] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 274. The fragmentation pattern would likely involve cleavage of the S-S bond and fragmentation of the xylyl groups. |

Experimental Protocols

Synthesis of Bis(2,4-dimethylphenyl) Disulfide

This protocol is based on the oxidative coupling of 2,4-dimethylthiophenol.

Objective: To synthesize bis(2,4-dimethylphenyl) disulfide through the oxidation of 2,4-dimethylthiophenol.

Materials and Equipment:

-

2,4-dimethylthiophenol

-

Hydrogen peroxide (30% aqueous solution)

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Column chromatography setup (if necessary)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylthiophenol in ethyl acetate.

-

With stirring at room temperature, add 30% aqueous hydrogen peroxide dropwise to the solution over a period of 15-30 minutes.

-

Continue stirring the reaction mixture at room temperature for 1-3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).[4]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) or by recrystallization.[4][5]

Expected Yield: A patent describing a similar synthesis for a related compound reported a yield of 79%.[5]

Safety Precautions: Hydrogen peroxide is a strong oxidizing agent and should be handled with care. The reaction should be performed in a well-ventilated fume hood.

Spectroscopic Characterization Workflow

Objective: To confirm the structure and purity of the synthesized bis(2,4-dimethylphenyl) disulfide.

References

- 1. 27080-90-6 CAS MSDS (DIXYLYL DISULPHIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Bis(2,4-xylyl) disulfide | C16H18S2 | CID 83618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 13616-83-6,di(2,4-xylyl) disulphide | lookchem [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dixylyl disulfide. Given the limited availability of specific data for dixylyl disulfide, this document also includes information on closely related aromatic disulfides, such as di-p-tolyl disulfide, to infer and contextualize its physicochemical properties. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed experimental protocols and insights into the handling and characterization of this class of compounds.

Introduction to Dixylyl Disulfide

Dixylyl disulfide, also known as bis(dimethylphenyl) disulfide, is an organosulfur compound with the general formula (CH₃)₂C₆H₃S-SC₆H₃(CH₃)₂. The term "dixylyl disulfide" can refer to several positional isomers depending on the location of the two methyl groups on each phenyl ring. One common isomer is bis(2,4-dimethylphenyl) disulfide.[1][2] These compounds are of interest in various fields, including as intermediates in organic synthesis and as potential impurities in pharmaceutical manufacturing.[1][2] Understanding the solubility and stability of dixylyl disulfide is crucial for its synthesis, purification, formulation, and storage.

Physicochemical Properties

The physicochemical properties of dixylyl disulfide are influenced by the substitution pattern of the methyl groups on the aromatic rings. The data for specific isomers are presented below.

| Property | Di(2,4-xylyl) disulphide | Di-p-tolyl disulfide (4,4'-dimethyl) | Bis(3,5-dimethylphenyl) disulfide |

| CAS Number | 13616-83-6[2] | 103-19-5[3] | 65151-60-2[4] |

| Molecular Formula | C₁₆H₁₈S₂[2] | C₁₄H₁₄S₂[3] | C₁₆H₁₈S₂[4] |

| Molecular Weight | 274.44 g/mol [2] | 246.39 g/mol [5] | 274.4 g/mol [4] |

| Appearance | - | Yellowish liquid or solid[3] | - |

| Melting Point | - | 43-46 °C[6] | - |

| Boiling Point | 365.1°C at 760 mmHg (Predicted)[] | - | - |

| Density | 1.13 g/cm³ (Predicted)[] | - | - |

Solubility of Dixylyl Disulfide

General Solubility Profile:

-

Aqueous Solubility: Dixylyl disulfide is expected to have very low solubility in water due to its nonpolar, hydrophobic nature.

-

Organic Solvent Solubility: It is anticipated to be soluble in a range of common organic solvents.[3] The principle of "like dissolves like" suggests higher solubility in nonpolar and moderately polar aprotic solvents.

Expected Solubility Trends in Various Solvents:

The following table provides an estimated solubility trend for dixylyl disulfide based on the behavior of similar aromatic disulfides.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane | High | The nonpolar nature of the xylyl groups favors dissolution in nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can interact with the aromatic rings and the disulfide bond through dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of hydroxyl groups in these solvents makes them less favorable for dissolving the nonpolar dixylyl disulfide. |

| Aqueous | Water, Buffers (e.g., PBS) | Very Low | The hydrophobic nature of the molecule prevents significant interaction with the polar water molecules. |

This protocol describes a standard method for determining the equilibrium solubility of dixylyl disulfide in various solvents.[8][9]

Materials:

-

Dixylyl disulfide (high purity)

-

Selected solvents (e.g., water, ethanol, toluene, acetone)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gas chromatography (GC) system.

Procedure:

-

Sample Preparation: Add an excess amount of dixylyl disulfide to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For colloidal suspensions, centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[10]

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of dixylyl disulfide using a validated analytical method such as HPLC-UV or GC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability of Dixylyl Disulfide

The stability of dixylyl disulfide is a critical parameter, particularly for its application in drug development and as a chemical reagent. The disulfide bond is the most reactive part of the molecule and is susceptible to both reduction and oxidation.[3]

General Stability Profile:

-

Thermal Stability: Aromatic disulfides are generally thermally stable. However, prolonged exposure to high temperatures can lead to degradation.

-

Photostability: Exposure to light, particularly UV radiation, can potentially lead to the homolytic cleavage of the disulfide bond, generating thiyl radicals.

-

pH Stability: The disulfide bond is relatively stable at neutral pH. However, it can undergo degradation under strongly acidic or basic conditions. In basic solutions, disulfide bonds can be cleaved via nucleophilic attack by hydroxide (B78521) ions.[11]

-

Oxidative Stability: Dixylyl disulfide can be oxidized by strong oxidizing agents, such as hydrogen peroxide or peracids, to form thiosulfinates and subsequently thiosulfonates.[12]

-

Reductive Stability: The disulfide bond can be readily cleaved by reducing agents, such as dithiothreitol (B142953) (DTT) or sodium borohydride, to yield the corresponding thiols (xylylthiols).

This protocol outlines a forced degradation study to evaluate the stability of dixylyl disulfide under various stress conditions.

Materials:

-

Dixylyl disulfide

-

Solvents (e.g., acetonitrile, water)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of dixylyl disulfide in a suitable organic solvent like acetonitrile.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Dilute the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of dixylyl disulfide to high temperatures (e.g., 80 °C) in an oven.

-

Photodegradation: Expose a solution of dixylyl disulfide to a controlled light source (e.g., ICH-compliant photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Analysis: Plot the concentration of dixylyl disulfide as a function of time for each stress condition. Identify and, if possible, characterize the major degradation products using HPLC-MS.

Potential Degradation Pathways

The primary degradation pathways for dixylyl disulfide involve the cleavage of the S-S bond.

Caption: Potential degradation pathways of dixylyl disulfide.

Reductive Cleavage: In the presence of reducing agents, the disulfide bond is cleaved to form two molecules of the corresponding thiol. This is a common reaction for disulfides.

Oxidative Degradation: Oxidation of the disulfide bond can lead to the formation of a thiosulfinate, which can be further oxidized to a thiosulfonate under stronger oxidizing conditions.[12]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of dixylyl disulfide, drawing upon data from closely related analogs where specific information is lacking. The provided experimental protocols offer a systematic approach for researchers to determine these critical physicochemical parameters. A thorough characterization of solubility and stability is essential for the successful application of dixylyl disulfide in research and development, ensuring its proper handling, formulation, and storage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 13616-83-6,di(2,4-xylyl) disulphide | lookchem [lookchem.com]

- 3. CAS 103-19-5: p-Tolyl disulfide | CymitQuimica [cymitquimica.com]

- 4. Disulfide, bis(3,5-dimethylphenyl) | C16H18S2 | CID 103279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disulfide, bis(4-methylphenyl) [webbook.nist.gov]

- 6. P-TOLYL DISULFIDE | 103-19-5 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic Analysis of Dixylyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dixylyl disulfide, with a focus on the common isomer, bis(2,4-dimethylphenyl) disulfide. It includes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of dixylyl disulfide in research and development settings.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for bis(2,4-dimethylphenyl) disulfide. Due to the limited availability of published spectra for this specific isomer, data from closely related analogs are provided for comparative purposes where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Bis(2,4-dimethylphenyl) Disulfide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.46 | d | 7.9 | 2H | Ar-H |

| 7.07 | s | - | 2H | Ar-H |

| 7.01 | d | 7.5 | 2H | Ar-H |

| 2.45 | s | - | 6H | Ar-CH ₃ |

| 2.37 | s | - | 6H | Ar-CH ₃ |

| Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. |

Table 2: ¹³C NMR Spectroscopic Data of a Related Compound (Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide)

| Chemical Shift (δ) ppm | Assignment |

| 152.7 | Ar-C |

| 143.1 | Ar-C |

| 131.9 | Ar-C |

| 125.3 | Ar-C H |

| 34.7 | C (CH₃)₃ |

| 31.5 | C(C H₃)₃ |

| 22.0 | Ar-C H₃ |

| Solvent: CDCl₃. Data is for a reference compound and not bis(2,4-dimethylphenyl) disulfide. |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data for Bis(2,4-dimethylphenyl) Disulfide

Specific experimental IR spectra with peak assignments for bis(2,4-dimethylphenyl) disulfide are not widely published. The following table is based on characteristic vibrational frequencies for functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch (from methyl groups) |

| 1610-1580 | Medium-Strong | Aromatic C=C Stretch |

| 1490-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1465-1435 | Medium | C-H Bend (methyl) |

| 880-800 | Strong | C-H Out-of-plane Bend (substituted benzene) |

| 550-450 | Weak | S-S Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for Bis(2,4-dimethylphenyl) Disulfide (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 274 | [M]⁺ (Molecular Ion) |

| 137 | [C₈H₉S]⁺ (Cleavage of the S-S bond) |

| 105 | [C₈H₉]⁺ (Loss of sulfur from the C₈H₉S fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the dixylyl disulfide sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid dixylyl disulfide sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

Instrument Parameters (General):

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the dixylyl disulfide sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like dixylyl disulfide.

This workflow begins with the purified compound, which then undergoes parallel analysis by NMR, IR, and MS. The data from each technique provides complementary information. NMR spectroscopy reveals the chemical environment and connectivity of the hydrogen and carbon atoms. IR spectroscopy identifies the functional groups present. Mass spectrometry determines the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The collective interpretation of these datasets leads to the unambiguous confirmation of the chemical structure of dixylyl disulfide.

Unraveling the Reactivity of Dixylyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixylyl disulfide, systematically known as bis(2,4-dimethylphenyl) disulfide, is an organosulfur compound that, while not as extensively documented as some of its counterparts, holds potential as a reagent in organic synthesis. Its utility is primarily centered around the reactivity of its disulfide bond (S-S), which can undergo cleavage to serve as a source of an electrophilic sulfur moiety. This technical guide provides an in-depth exploration of the mechanism of action of dixylyl disulfide as a reagent, drawing upon the established principles of disulfide chemistry. Due to the limited specific literature on dixylyl disulfide, its reactivity will be largely inferred from the well-documented behavior of structurally similar aryl disulfides.

Core Mechanism of Action: The Susceptible Disulfide Bond

The central feature of dixylyl disulfide's reactivity is the disulfide bond. This bond is susceptible to cleavage by various mechanisms, allowing the transfer of a dixylylthio group (-S-xylyl) to other molecules. The primary modes of activation and reaction are detailed below.

Nucleophilic Cleavage: The Thiol-Disulfide Exchange

One of the most fundamental reactions involving disulfides is the thiol-disulfide exchange. This is a reversible reaction where a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This results in the cleavage of the S-S bond and the formation of a new disulfide and a new thiolate.

In the context of dixylyl disulfide, a nucleophilic thiol (R-SH) can react to form an unsymmetrical disulfide (R-S-S-xylyl) and 2,4-dimethylthiophenol (xylyl-SH). The reaction proceeds through an SN2-type mechanism at the sulfur atom.

Reaction Pathway: Thiol-Disulfide Exchange

Caption: Nucleophilic attack of a thiolate on dixylyl disulfide leading to an unsymmetrical disulfide.

The equilibrium of this reaction is influenced by the relative stabilities of the thiols and disulfides involved. This reactivity forms the basis for the synthesis of unsymmetrical disulfides, where dixylyl disulfide can act as a precursor for transferring a dixylylthio group.

Reductive Cleavage

The disulfide bond in dixylyl disulfide can be cleaved by reducing agents. This process involves the formal addition of two electrons and two protons to the disulfide, resulting in two equivalents of the corresponding thiol, 2,4-dimethylthiophenol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), triphenylphosphine (B44618) (PPh₃) in the presence of water, and dithiothreitol (B142953) (DTT).

Reaction Workflow: Reductive Cleavage

Caption: Reductive cleavage of dixylyl disulfide to yield two equivalents of 2,4-dimethylthiophenol.

This reaction is fundamental in contexts where the generation of the corresponding thiol is desired for subsequent reactions or for the removal of disulfide-containing impurities.

Electrophilic Activation

While disulfides are generally considered electrophilic at the sulfur atoms, their reactivity can be enhanced by the use of electrophilic reagents. For instance, halogens or other halogenating agents can react with dixylyl disulfide to form a sulfenyl halide (xylyl-S-X). This highly reactive intermediate can then be trapped by a variety of nucleophiles. This approach is particularly useful for the synthesis of unsymmetrical sulfides.

Quantitative Data

Specific quantitative data for reactions involving dixylyl disulfide as a reagent is scarce in publicly available literature. However, data from analogous reactions with other aryl disulfides can provide an estimate of the expected efficiency. The synthesis of unsymmetrical disulfides from symmetrical disulfides often proceeds with moderate to good yields, typically ranging from 40% to 90%, depending on the specific substrates and reaction conditions.

| Reaction Type | Reagent | Product Type | Typical Yield Range (%) |

| Thiol-Disulfide Exchange | Thiol | Unsymmetrical Disulfide | 50 - 85 |

| Reductive Cleavage | NaBH₄ | Thiol | > 90 |

| Electrophilic Activation/Trapping | Halogenating Agent/Nucleophile | Unsymmetrical Sulfide | 60 - 90 |

Note: The yield ranges are based on general reactions of aryl disulfides and may vary for dixylyl disulfide.

Experimental Protocols

General Protocol for the Synthesis of an Unsymmetrical Disulfide:

-

Dissolution of Reactants: Dissolve dixylyl disulfide (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thiol: Add a solution of the desired thiol (1.0-1.2 equivalents) in the same solvent to the reaction mixture.

-

Base Addition (optional): If the thiol is not readily deprotonated, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can be added to facilitate the formation of the thiolate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to isolate the unsymmetrical disulfide.

Workflow for Unsymmetrical Disulfide Synthesis

Caption: A generalized experimental workflow for the synthesis of an unsymmetrical disulfide using dixylyl disulfide.

Conclusion

Dixylyl disulfide, as a representative aryl disulfide, primarily functions as a reagent through the cleavage of its S-S bond. This allows it to act as an electrophilic sulfur transfer agent in reactions such as thiol-disulfide exchange, leading to the formation of unsymmetrical disulfides. It can also be reductively cleaved to generate the corresponding thiol. While specific quantitative data and detailed protocols for dixylyl disulfide are limited, the well-established principles of disulfide chemistry provide a strong foundation for its application in organic synthesis. Further research into the specific reactivity and applications of dixylyl disulfide would be beneficial to fully elucidate its potential as a synthetic reagent.

An In-depth Technical Guide on the Thermodynamic Properties of Dixylyl Disulfide

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of dixylyl disulfide. Due to a notable scarcity of direct experimental thermodynamic data for dixylyl disulfide, this guide leverages computational studies on the closely related and structurally similar compound, di-p-tolyl disulfide, as a principal case study. This approach offers valuable insights into the likely thermodynamic behavior of dixylyl disulfide, particularly concerning phase stability and transitions under varying physical conditions. The guide includes a summary of basic physical properties, detailed computational methodologies, and a workflow for the theoretical determination of thermodynamic properties, aiming to equip researchers with the foundational knowledge and theoretical frameworks applicable to this class of compounds.

Introduction to Dixylyl Disulfide

Dixylyl disulfide (C₁₆H₁₈S₂) is an organic disulfide compound that exists in various isomeric forms, with the specific arrangement of the two methyl groups on each phenyl ring defining the isomer (e.g., bis(2,4-dimethylphenyl) disulfide). These compounds are of interest in various chemical and pharmaceutical contexts, including as synthesis intermediates and potential bioactive molecules. Understanding the thermodynamic properties of dixylyl disulfide is crucial for process optimization, stability assessment, and predicting its behavior in different environments.

This guide addresses the current landscape of thermodynamic data for dixylyl disulfide, acknowledging the limitations in direct experimental measurements and presenting a robust computational alternative through the analysis of a structural analog.

Physical and Chemical Properties of Dixylyl Disulfide

Table 1: Summary of Physical and Chemical Properties of Dixylyl Disulfide Isomers

| Property | Value | Isomer/CAS Number | Reference(s) |

| Molecular Formula | C₁₆H₁₈S₂ | General | [1][2][][4][5] |

| Molecular Weight | 274.44 g/mol | General | [1][4][6][7] |

| Density | 1.1 ± 0.1 g/cm³ | 2,4-Xylyl disulfide (CAS: 27080-90-6) | [6] |

| Boiling Point | 365.1 ± 42.0 °C at 760 mmHg | 2,4-Xylyl disulfide (CAS: 27080-90-6) | [6] |

| Flash Point | 174.6 ± 29.4 °C | 2,4-Xylyl disulfide (CAS: 27080-90-6) | [6] |

| Appearance | Solid powder | Xylyl disulfide | [8] |

| Solubility | Soluble in DMSO | Xylyl disulfide | [8] |

Thermodynamic Properties: A Computational Approach via Di-p-tolyl Disulfide

In the absence of direct experimental data for dixylyl disulfide, this section focuses on the thermodynamic properties of di-p-tolyl disulfide (C₁₄H₁₄S₂), a closely related molecule. Extensive computational studies using Density Functional Theory (DFT) have been conducted on this compound, providing valuable insights into its phase stability, polymorph transitions, and Gibbs free energy under different pressures and temperatures. These findings can serve as a strong theoretical model for predicting the behavior of dixylyl disulfide.

Di-p-tolyl disulfide is known to exist in at least three polymorphic forms: α, β, and γ.[9][10][11] The stability of these polymorphs is dependent on pressure and temperature, which has been elucidated through Gibbs free energy calculations.[9][10]

Table 2: Computationally Determined Phase Transitions of Di-p-tolyl Disulfide Polymorphs

| Phase Transition | Transition Pressure (GPa) | Transition Temperature (K) | Reference(s) |

| α → γ | 0.35 | 400 | [9][10] |

| α → β | 0.65 | 463 | [9][10] |

Note: The α phase is the most stable at ambient temperature and standard atmospheric pressure.[12] No phase transition was observed between the β and γ phases under the studied pressure range (0 GPa to 5.5 GPa).[9][10]

Table 3: Relative Stability of Di-p-tolyl Disulfide Polymorphs Based on Enthalpy Calculations

| Pressure Range (GPa) | Most Stable Phase | Reference(s) |

| 0.0 – 0.34 | α | [11][13] |

| 0.34 – 3.0 | γ | [11][13] |

Note: The β phase is considered metastable throughout the 0.0 to 3.0 GPa pressure range.[11][13]

Experimental and Computational Protocols

General Experimental Methods for Solids

While specific protocols for dixylyl disulfide are not documented, the thermodynamic properties of solid organic compounds are typically determined using a variety of established techniques.

-

Differential Scanning Calorimetry (DSC): This is a primary technique for measuring heat flow associated with thermal transitions.[14] It can be used to determine heat capacity, enthalpy of fusion (melting), and the temperatures of phase transitions.[15]

-

Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature or time, which is useful for assessing thermal stability and decomposition pathways.[14]

-

Adiabatic Calorimetry: This method is used for precise measurements of heat capacity and enthalpies of reaction and solution.[16]

-

Knudsen Effusion Method: This technique is employed to determine the vapor pressure of a solid, from which the enthalpy of sublimation can be derived.

Computational Protocol: Density Functional Theory (DFT)

The thermodynamic data presented for di-p-tolyl disulfide were obtained through rigorous computational methods, specifically Density Functional Theory (DFT).[9][10][11] This protocol serves as a blueprint for conducting similar investigations on dixylyl disulfide.

-

Crystal Structure Acquisition: The initial crystal structures for the different polymorphs (α, β, and γ) of di-p-tolyl disulfide were obtained from the Cambridge Structural Database.[10]

-

Geometry Optimization: The lattice parameters and atomic positions of each polymorph were optimized under varying external pressures using a chosen DFT functional and basis set (e.g., ωB97XD/6-31G*).[9][10] This step is crucial to find the lowest energy structure at each pressure point.

-

Gibbs Free Energy Calculation: The Gibbs Free Energy (G) is calculated for each polymorph at different pressures and temperatures. The GFE is composed of electronic energy, zero-point vibrational energy (ZPVE), and thermal vibrational corrections to the enthalpy and entropy.[17][18] The phase with the lowest GFE under a given set of conditions is the most thermodynamically stable.

-

Phase Transition Determination: By comparing the Gibbs free energies of the different polymorphs, the pressure and temperature conditions at which phase transitions occur can be identified. A phase transition occurs when the GFE of two phases becomes equal.[10]

-

Vibrational Spectra Calculation: The calculation of vibrational spectra (e.g., FT-IR) for each phase can further validate the computational model by comparing the results with experimental spectroscopic data.[9]

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic stability and phase transitions of a crystalline solid like dixylyl disulfide using computational methods.

References

- 1. 27080-90-6 CAS MSDS (DIXYLYL DISULPHIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. 001chemical.com [001chemical.com]

- 5. CAS # 27080-90-6, Dixylene disulphide, Bis(dimethylphenyl) disulfide, 2,2',4,4'-Dixylyl disulphide - chemBlink [chemblink.com]

- 6. 2,4-Xylyl disulfide | CAS#:27080-90-6 | Chemsrc [chemsrc.com]

- 7. Bis(2,4-xylyl) disulfide | C16H18S2 | CID 83618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Phase Transitions and Stabilities among Three Phases of Di-p-tolyl Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase Transitions and Stabilities among Three Phases of Di-p-tolyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 15. researchgate.net [researchgate.net]

- 16. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 17. chemmethod.com [chemmethod.com]

- 18. addi.ehu.es [addi.ehu.es]

A Comprehensive Technical Guide to the Fundamental Research of Bis(2,4-dimethylphenyl) Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4-dimethylphenyl) disulfide, a symmetrical diaryl disulfide, is a molecule of significant interest in synthetic and medicinal chemistry. It serves as a key intermediate in the synthesis of various organic compounds and is recognized as a reference standard for impurities in pharmaceutical manufacturing, notably for the multimodal antidepressant vortioxetine. While extensive research on this specific disulfide is emerging, the broader class of diaryl disulfides has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the fundamental research on bis(2,4-dimethylphenyl) disulfide, covering its synthesis, physicochemical properties, and potential biological relevance based on studies of structurally related compounds. Detailed experimental protocols and conceptual signaling pathways are presented to facilitate further investigation into its therapeutic and developmental potential.

Introduction